molecular formula C20H32O2 B14158728 Pimar-8(14)-en-18-oic acid CAS No. 5673-40-5

Pimar-8(14)-en-18-oic acid

Cat. No.: B14158728
CAS No.: 5673-40-5
M. Wt: 304.5 g/mol
InChI Key: BOZVXNYLOGJCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimar-8(14)-en-18-oic acid (CAS: 5335-52-4) is a tricyclic diterpenoid carboxylic acid with the molecular formula C20H32O2 and an average mass of 304.474 g/mol . This compound belongs to the pimarane structural class, a prominent group of diterpenes characterized by their 6-6-5 tricyclic carbon skeleton . Diterpenoids like this are significant subjects in natural product research due to their diverse biological activities and complex structures . Pimarane diterpenes, in particular, have been identified as promising lead compounds in pharmacological investigations, showing notable potential in anti-inflammatory and cytotoxicity studies . Research on related ent-pimarane compounds has revealed their ability to inhibit the formation of pro-inflammatory mediators, such as leukotrienes and other 5-lipoxygenase products, suggesting a potential mechanism of action for this class of molecules . Furthermore, certain pimarane-type diterpenes exhibit non-redox active ferroptosis inhibition and demonstrate the ability to sensitize multidrug-resistant cells by inhibiting P-glycoprotein, thereby reversing resistance to anticancer agents . The pimarane scaffold is a valuable framework for exploring structure-activity relationships (SAR) in medicinal chemistry, with studies indicating that modifications like esterification of hydroxyl groups or the presence of free carboxylic acids can significantly influence biological potency . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5673-40-5

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h13,15-16H,5-12H2,1-4H3,(H,21,22)

InChI Key

BOZVXNYLOGJCKG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C

Origin of Product

United States

Natural Occurrence and Phytochemical/biological Sources

Pimar-8(14)-en-18-oic acid is a pimarane-type diterpenoid that has been identified in both ancient and modern biological sources. Its presence is often linked to the resin of coniferous trees and their fossilized remains.

The compound is a known constituent of Cretaceous ambers. For instance, it has been detected in amber samples from the Amazonas and Araripe basins in Brazil. ufrj.br Its identification in these fossilized resins, alongside other diterpenoids like those from the labdane (B1241275) and isopimarane (B1252804) classes, suggests a botanical origin from conifer families. ufrj.br Specifically, diterpenoids are primarily sourced from gymnosperms, with conifers being a major contributor. ufrj.br

Similarly, research on Lower Cretaceous amber from the Basque-Cantabrian Basin in Spain has identified pimar-8-en-18-oic acid. elsoplao.es In this context, it is considered a diagenetic product derived from precursor resins, likely from the Cupressaceae family. elsoplao.es The absence of abietic and dehydroabietic acids in these samples helps to exclude Pinaceae as a source, pointing towards other conifer families where pimaric acids are common. elsoplao.es

Beyond fossilized sources, the enantiomeric form, ent-pimara-8(14),15-dien-19-oic acid, has been isolated from the roots of medicinal plants such as Aralia cordata and Aralia dumetorum. researchgate.netnih.gov The broader pimarane (B1242903) skeleton is found across various plant families, including Asteraceae, Euphorbiaceae, and Lamiaceae. researchgate.netthieme-connect.com For example, ent-pimara-8(14),15-dien-18-oic acid has been reported in Gnaphalium gaudichaudianum. maxapress.com The compound has also been identified as a dihydroresin acid in synthetic rubbers used in tires, where it serves as a molecular marker for tire-wear debris in urban environments. researchgate.net

The following table summarizes the documented natural and phytochemical sources of this compound and related pimarane structures.

Table 1: Natural and Phytochemical Sources of this compound and Related Compounds

Source Category Specific Source Compound Form / Context Reference
Fossil Resins (Amber) Cretaceous Amber (Amazonas & Araripe Basins, Brazil) Identified as a minor diterpenoid component. ufrj.br
Fossil Resins (Amber) Lower Cretaceous Amber (Basque-Cantabrian Basin, Spain) Present as a diagenetic intermediate from precursor pimaric acids. elsoplao.es
Extant Plants Aralia dumetorum (roots) Isolated as a known pimarane diterpene. researchgate.net
Extant Plants Aralia cordata (roots) The related compound ent-pimara-8(14),15-dien-19-oic acid was isolated. nih.gov
Extant Plants Gnaphalium gaudichaudianum The related compound ent-pimara-8(14),15-dien-18-oic acid was identified. maxapress.com

| Industrial Materials | Tire-wear Debris | Identified as a dihydroresin acid (8-pimaren-18-oic acid), a specific marker for synthetic rubbers. | researchgate.net |

Diagenetic Pathways and Geochemical Transformations

Pimar-8(14)-en-18-oic acid is a significant intermediate in the diagenetic pathways of terpenoids, particularly those originating from conifer resins. Diagenesis refers to the physical and chemical changes that occur in sediments after initial deposition, as they are converted to sedimentary rock. The chemical composition of amber provides a valuable record of these geochemical transformations over geological time. ufrj.br

In the geosphere, pimarane-type acids undergo a series of transformations. This compound is recognized as an intermediate in the degradation pathway of pimaric and isopimaric acids, which are common constituents of resins from certain conifer families like Cupressaceae. elsoplao.es

One proposed diagenetic route involves the degradation of pimaric acid precursors. This process can include the loss of the vinyl moiety at carbon C-13, followed by aromatization of the C-ring and decarboxylation at C-4. elsoplao.es Pimar-8-en-18-oic acid has been inferred as an intermediate in this pathway, which ultimately leads to the formation of more stable aromatic compounds like 16,17,18-trisnorabieta-8,11,13-triene. elsoplao.es The presence of related intermediates, such as 16,17-bisnordehydroabietic acid, in the same amber samples supports this hypothetical route. elsoplao.es

These geochemical transformations are influenced by environmental conditions within the sediment. For example, the formation of aromatic derivatives from terpenoid precursors can be governed by processes such as clay catalysis or aerobic conditions during diagenesis. elsoplao.es The study of these biomarker compounds in geological materials like amber is crucial for understanding the biochemical evolution of higher plants and the long-term fate of natural resins in the geosphere. ufrj.brelsoplao.es

The table below outlines a proposed diagenetic pathway involving pimarane-type acids.

Table 2: Proposed Diagenetic Pathway of Pimarane-Type Acids

Stage Compound(s) Transformation Process Resulting Product(s) Reference
Precursor Pimaric acid / Isopimaric acid Initial compounds in conifer resin. - elsoplao.es
Intermediate Pimar-8-en-18-oic acid, 16,17-bisnordehydroabietic acid Early-stage diagenetic alteration. - elsoplao.es
Transformation - Loss of vinyl group at C-13, concomitant aromatization, and decarboxylation at C-4. 16,17,18-trisnorabieta-8,11,13-triene elsoplao.es

| Final Product | Aromatic Geoterpenoids | Stable end-products of the diagenetic pathway. | - | elsoplao.es |

Biosynthesis and Biotransformation Pathways

Diterpenoid Biosynthesis from Geranylgeranyl Diphosphate (B83284) (GGPP) Precursors

The biosynthesis of all diterpenoids, including the pimarane (B1242903) skeleton, originates from the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govjmb.or.kr GGPP is assembled from five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govmdpi.com The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three IPP molecules with one DMAPP molecule to form the linear GGPP precursor. jmb.or.krnih.gov

From GGPP, a diverse array of diterpene skeletons is generated through the action of enzymes called diterpene synthases (diTPS). jmb.or.krmdpi.com These enzymes catalyze complex cyclization reactions, transforming the acyclic GGPP into various mono-, bi-, tri-, and tetracyclic hydrocarbon structures that form the foundation of the vast diterpenoid family. beilstein-journals.orgfrontiersin.org Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, introduce further functional diversity, leading to compounds like Pimar-8(14)-en-18-oic acid. mdpi.com

Enzymatic Mechanisms in Pimarane Scaffold Formation

The creation of the characteristic tricyclic pimarane framework is a sophisticated enzymatic process involving specific synthases and controlled reaction intermediates.

Diterpene synthases are the key catalysts in forming the pimarane skeleton. cjnmcpu.com These enzymes are broadly classified into Class I and Class II, based on their reaction mechanism. nih.gov In some fungi, a single bifunctional enzyme contains both Class I and Class II active sites and can perform the complete cyclization of GGPP into a pimarane diterpene. nih.govmdpi.com

A well-studied example is the ent-pimara-8(14),15-diene (B1254163) synthase found in the fungus Aspergillus nidulans. nih.govresearchgate.net This bifunctional synthase first catalyzes a protonation-initiated Class II cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). mdpi.com The ent-CPP intermediate is then channeled to the Class I active site within the same enzyme. Here, it undergoes an ionization-dependent cyclization, ultimately forming the tricyclic product ent-pimara-8(14),15-diene, the hydrocarbon precursor to acidic pimarane diterpenes. mdpi.comresearchgate.net

The cyclization of GGPP into the pimarane scaffold proceeds through a cascade of highly reactive carbocation intermediates. beilstein-journals.orgacs.org The process is initiated by the formation of the bicyclic copalyl diphosphate (CPP) intermediate. mdpi.com In the Class I active site, the diphosphate group is eliminated from CPP, generating a carbocation that triggers the second cyclization to form the tricyclic pimarenyl cation intermediate (e.g., pimar-15-en-8-yl⁺). acs.orgnih.gov

The enzyme's active site plays a crucial role in stabilizing these transient carbocation intermediates and meticulously guiding the series of intramolecular additions and rearrangements. acs.orgnih.gov This precise control dictates the final stereochemistry of the pimarane skeleton, including the characteristic arrangement of its rings and substituent groups. acs.org The reaction cascade is terminated by deprotonation of a carbocation intermediate, yielding the final, stable diterpene hydrocarbon. mdpi.com Quantum chemical calculations have been employed to study the energetics of these pathways, suggesting that the reactions may proceed through complex, concerted rearrangements to avoid less stable secondary carbocations. acs.orgnih.gov

Microbial Biotransformation of this compound and Related Compounds

Microorganisms, particularly fungi, can metabolize pimarane diterpenes, introducing specific chemical modifications to the core structure. This process, known as biotransformation, is a powerful tool for generating novel derivatives. researchgate.netmdpi.com

Fungi are adept at performing regio- and stereoselective reactions, such as hydroxylations, on complex molecules like diterpenes. mdpi.commdpi.com The endophytic fungus Preussia minima, isolated from Cupressus lusitanica, has been shown to metabolize pimarane-type diterpenoic acids. science.govscience.gov

When fed with ent-pimara-8(14)-15-dien-19-oic acid, a diastereomer of the title compound, Preussia minima produces several functionalized derivatives. science.govscience.gov The primary modifications observed are hydroxylations and subsequent oxidations at specific carbon atoms of the pimarane skeleton. This demonstrates the ability of the fungus's enzymatic machinery, likely involving cytochrome P450 enzymes, to recognize and modify the diterpene substrate. science.gov Other fungi, such as Gibberella fujikuroi and Aspergillus niger, are also known to transform related pimarane diterpenes, primarily through epoxidation and hydroxylation reactions at various positions on the tricyclic core. researchgate.netacs.orgnih.gov

The biotransformation of pimarane diterpenes yields a variety of new compounds whose structures can be identified through spectroscopic analysis. The incubation of ent-pimara-8(14)-15-dien-19-oic acid with Preussia minima resulted in the isolation and characterization of several novel metabolites. science.govscience.gov The primary derivatization pattern involves oxidation at and around the C-7 and C-8 positions. science.gov

Similarly, the fungus Aspergillus niger transforms the same substrate into multiple hydroxylated derivatives, showcasing a different functionalization pattern. researchgate.net These studies highlight a common theme in fungal biotransformation: the introduction of hydroxyl groups at various positions, which can sometimes be followed by further oxidation to ketones.

**Table 1: Biotransformation Products of ent-Pimara-8(14)-15-dien-19-oic Acid by Preussia minima*** *This interactive table summarizes the metabolites produced from the fungal transformation of a pimarane-type diterpene.

Substrate Biotransforming Organism Product Type of Modification Reference
ent-Pimara-8(14)-15-dien-19-oic acid Preussia minima 7β-Hydroxy-ent-pimara-8(14)-15-dien-19-oic acid Hydroxylation science.gov, science.gov
ent-Pimara-8(14)-15-dien-19-oic acid Preussia minima 7-Oxo-8β-hydroxy-ent-pimara-8(14)-15-dien-19-oic acid Oxidation, Hydroxylation science.gov, science.gov
ent-Pimara-8(14)-15-dien-19-oic acid Preussia minima 7-Oxo-9β-hydroxy-ent-pimara-8(14)-15-dien-19-oic acid Oxidation, Hydroxylation science.gov, science.gov

**Table 2: Biotransformation Products of ent-Pimara-8(14)-15-dien-19-oic Acid by Aspergillus niger*** *This interactive table details the hydroxylated derivatives produced by Aspergillus niger.

Substrate Biotransforming Organism Product Type of Modification Reference
ent-Pimara-8(14),15-dien-19-oic acid Aspergillus niger 7α-Hydroxy ent-pimara-8(14),15-dien-19-oic acid Hydroxylation researchgate.net
ent-Pimara-8(14),15-dien-19-oic acid Aspergillus niger 1β-Hydroxy ent-pimara-6,8(14),15-trien-19-oic acid Hydroxylation, Dehydration researchgate.net
ent-Pimara-8(14),15-dien-19-oic acid Aspergillus niger 1α,6β,14β-Trihydroxy ent-pimara-7,15-dien-19-oic acid Multiple Hydroxylations researchgate.net
ent-Pimara-8(14),15-dien-19-oic acid Aspergillus niger 1α,6β,7α,11α-Tetrahydroxy ent-pimara-8(14),15-dien-19-oic acid Multiple Hydroxylations researchgate.net

Chemical Synthesis and Semisynthetic Derivatization

Total Synthesis Approaches for Pimar-8(14)-en-18-oic Acid and its Analogs

The total synthesis of pimarane (B1242903) diterpenes presents a formidable challenge due to the presence of a dense 6,6,6-carbocyclic scaffold and multiple stereocenters, including at least three quaternary centers. acs.orgresearchgate.net Early approaches often relied on methods like Robinson annulations or Diels-Alder cycloadditions to construct the tricyclic core. nih.gov A notable early example was van Tamelen's synthesis of the isopimarane (B1252804) araucarol, which utilized a polyene cyclization, though it resulted in a low yield and a mixture of isomers. acs.orgnih.gov More recent strategies have focused on developing more efficient and stereocontrolled routes.

Enantioselective Synthetic Strategies

A primary goal in modern synthetic chemistry is the development of enantioselective routes that yield a single, desired stereoisomer. For pimarane diterpenes, this is crucial for elucidating their biological activities.

A key strategy involves the use of Sharpless asymmetric dihydroxylation . This reaction has been successfully employed to introduce chirality early in the synthetic sequence, leading to excellent enantioselectivities (e.g., 91-93% ee). acs.orgnih.gov This method allows for the creation of a chiral diol from an achiral alkene, setting the stereochemistry for subsequent transformations.

Another powerful approach is the use of chiral auxiliaries . For instance, chiral auxiliary-controlled asymmetric radical polyene cyclizations have been developed to construct the tricyclic pimarane skeleton with high stereocontrol. rsc.org This method provides a reliable way to access aromatic ent-pimaranes.

Application of Advanced Reaction Methodologies

The synthesis of complex natural products like this compound often necessitates the use of advanced and powerful chemical reactions.

Brønsted Acid Catalyzed Cationic Bicyclization: This biomimetic strategy mimics the natural cyclization of polyenes to form the terpene backbone. acs.orgnih.govresearchgate.net The use of strong Brønsted acids can promote the cyclization of acyclic precursors to efficiently generate the characteristic tricyclic pimarane scaffold. researchgate.net The choice of acid and reaction conditions, such as the use of fluoroalcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) which stabilize cationic intermediates, is critical for the success of these cyclizations. beilstein-journals.org

Rhodium-Catalyzed Arene Hydrogenation: This method is particularly useful in the later stages of a synthesis to convert an aromatic ring, which can be a stable and easily accessible synthetic handle, into the saturated cyclohexane (B81311) ring found in the pimarane core. acs.orgnih.govresearchgate.netmorressier.com This mild hydrogenation technique has been shown to be highly diastereoselective and tolerant of various functional groups, making it a valuable tool in the total synthesis of complex molecules. acs.org The catalytically active species are often rhodium nanoparticles formed in situ. osti.gov

Sharpless Asymmetric Dihydroxylation: As mentioned earlier, this reaction is a cornerstone for introducing chirality. It has been instrumental in a divergent synthesis of eight different ent-pimaranes, showcasing its utility in creating a library of related natural products from a common intermediate. acs.orgnih.govresearchgate.net

Development of Divergent Synthetic Platforms for Structural Elaboration

A highly efficient approach to synthesizing multiple related natural products is through a divergent synthetic platform. This strategy involves the creation of a common, late-stage intermediate that can be chemically manipulated in a few steps to yield a variety of target molecules. acs.orgnih.govresearchgate.net

For the ent-pimarane family, a key intermediate has been developed that allows for selective functionalization of the A and C rings. acs.orgnih.govresearchgate.net This platform has enabled the synthesis of eight different ent-pimaranes in 11-16 steps, demonstrating the power of this approach for accessing structural diversity and exploring structure-activity relationships. nih.govd-nb.info

Semisynthesis and Chemical Modification of Natural Pimarane Scaffolds

Given the abundance of pimarane diterpenes in nature, particularly in pine rosin, their use as starting materials for the synthesis of other valuable compounds is an attractive and often more practical alternative to total synthesis. wikipedia.orgekt.gr Pimaric acid and its isomers are readily available and can be modified through various chemical transformations.

Functional Group Interconversions and Derivatization

Functional group interconversion is a fundamental concept in organic synthesis that involves the transformation of one functional group into another. fiveable.meslideshare.net This is a key strategy in the semisynthesis of pimarane derivatives. Common transformations include:

Esterification: The carboxylic acid group at C-18 is a common site for modification. Esterification can be achieved by reacting the pimaric acid with an alcohol under acidic conditions or with an alkyl halide in the presence of a base. belnauka.bytandfonline.com This modification can be used to protect the carboxylic acid or to introduce new functionalities.

Oxidation: The double bonds and other positions on the pimarane scaffold can be oxidized to introduce new functional groups such as epoxides, diols, or ketones. For example, the oxidation of pimaric acid with potassium permanganate (B83412) yields a 15,16-dihydroxy derivative. tandfonline.com Allylic oxidation can also be employed to introduce oxygen functionality at specific positions. acs.org

Reduction: The reduction of existing functional groups, such as ketones or esters, can be used to generate alcohols. For instance, the reduction of an α-hydroxy ketone with sodium borohydride (B1222165) can produce diols. researchgate.net

These functional group interconversions have been used to synthesize a variety of pimarane derivatives with potential biological activities. nih.gov

Targeted Synthesis of Specific Isomers and Analogs

Semisynthesis can be employed to produce specific isomers or analogs of pimaric acid that may be difficult to obtain from natural sources or through total synthesis.

One example is the synthesis of 8,15-pimaric acid and other rare pimaric acid-type resin acids. google.com These compounds can be prepared from more abundant resin acids through a series of chemical transformations.

Another example is the stereoselective synthesis of methyl 8,14-β-epoxypimarate . This compound was synthesized from pimaric acid via a stereocontrolled epoxidation of a 15-hydroxy-16-nor pimarate intermediate. tandfonline.comtandfonline.com The hydroxyl group directed the epoxidation to the β-face of the double bond, resulting in the desired stereoisomer.

The table below summarizes some of the key synthetic transformations applied to pimarane scaffolds.

Starting MaterialReagents and ConditionsProductTransformation Type
Geranyl arene(DHQ)₂PHAL or (DHQ)₂AQNChiral diolSharpless Asymmetric Dihydroxylation
Polyene precursorBrønsted acidTricyclic pimarane scaffoldCationic Bicyclization
Aromatic pimarane precursorRhodium catalyst, H₂Saturated pimaraneArene Hydrogenation
Pimaric acidKMnO₄, base15,16-dihydroxy pimaric acidOxidation
Pimaric acidAlcohol, acid catalystPimaric acid esterEsterification
15-hydroxy-16-nor pimaratet-BuOOH, VO(acac)₂8,14-β-epoxy-15-hydroxy-16-nor pimarateStereocontrolled Epoxidation

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Response

The biological activity of pimarane (B1242903) diterpenes, including Pimar-8(14)-en-18-oic acid, is intricately linked to the presence, position, and orientation of various functional groups, as well as the stereochemistry and oxidation state of the tricyclic ring system. researchgate.netresearchgate.net

Influence of Hydroxyl, Epoxy, and Carboxyl Groups on Activity

The introduction of polar functional groups such as hydroxyl (–OH), epoxy, and carboxyl (–COOH) groups onto the pimarane scaffold significantly modulates the biological activity. The presence of a carboxyl group, as seen in this compound, is a common feature among many bioactive pimarane diterpenes. researchgate.net This group can contribute to the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions.

Hydroxylation at various positions on the pimarane rings can either enhance or diminish activity, depending on the specific biological endpoint. For instance, the introduction of a hydroxyl group can increase the polarity of the molecule, which may affect its solubility and ability to cross cell membranes. mdpi.com Epoxy groups, which are three-membered cyclic ethers, introduce conformational constraints and can act as reactive sites for nucleophilic attack by biological macromolecules, a feature that can be crucial for certain activities. researchgate.net The location and stereochemistry of these epoxide functions are critical in determining their effect on biological activity. researchgate.net

Impact of Stereochemistry and Ring Oxidation States

The stereochemistry of the pimarane skeleton is a critical determinant of its biological activity. Pimarane diterpenes exist as different stereoisomers, including pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane, which differ in the configuration at key chiral centers. researchgate.netnih.gov These stereochemical variations can lead to profound differences in how the molecules fit into the binding sites of target proteins, thereby influencing their biological effects. For example, the relative orientation of the methyl and vinyl groups at C-13 distinguishes pimarane from isopimarane, and this subtle change can significantly impact activity. researchgate.net

The oxidation state of the rings also plays a vital role. The presence of double bonds or keto groups within the ring system can alter the molecule's shape and electronic properties. mdpi.com For example, the double bond at the 8(14) position in this compound is a key structural feature. Oxidation of the pimarane rings, such as the introduction of keto groups, can modulate the molecule's reactivity and its interaction with biological targets. mdpi.com

Comparative Analysis of Pimarane, Isopimarane, ent-Pimarane, and ent-Isopimarane Types

The pimarane diterpenes can be categorized into four main stereochemical types: pimarane, isopimarane, ent-pimarane, and ent-isopimarane. nih.gov These classifications are based on the stereochemistry at specific chiral centers within the tricyclic core. The biological activities of these different types can vary significantly, highlighting the importance of stereochemistry in molecular recognition by biological systems. researchgate.net

Diterpene Type Key Stereochemical Features General Biological Activity Profile
Pimarane Standard pimarane skeletonBroad range including antimicrobial and anti-inflammatory researchgate.net
Isopimarane Epimer at C-13 relative to pimaraneOften exhibits cytotoxic and antimicrobial properties researchgate.net
ent-Pimarane Enantiomer of the pimarane skeletonPossesses anti-inflammatory and other activities nih.govscispace.com
ent-Isopimarane Enantiomer of the isopimarane skeletonCan display phytotoxic and other biological effects mdpi.com

This table provides a generalized overview, and the specific activities of individual compounds can vary.

SAR in Modulating Specific Biological Targets and Pathways

The structural features of pimarane diterpenes are key to their ability to modulate specific biological targets and pathways, leading to effects such as anti-inflammatory and antimicrobial activities.

Key Structural Elements for Anti-inflammatory Activity

The anti-inflammatory properties of pimarane diterpenes are often linked to their ability to interfere with key signaling pathways, such as the NF-κB and MAPK pathways. nih.govresearchgate.net For ent-pimara-8(14),15-dien-19-oic acid, an enantiomer of this compound, its anti-inflammatory effect is attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6). nih.gov The presence of the carboxylic acid group and the specific stereochemistry of the ent-pimarane skeleton are thought to be crucial for this activity. nih.gov The double bond at the 8(14) position is also a recurring feature in many anti-inflammatory pimarane diterpenes. nih.gov

Structural Determinants for Anticancer Properties of this compound and its Analogs

The anticancer potential of pimarane-type diterpenoids, including this compound and its related structures, is intrinsically linked to their specific molecular architecture. Structure-activity relationship (SAR) studies on this class of compounds have begun to unravel the key structural features that govern their cytotoxic effects against various cancer cell lines. These studies primarily focus on modifications of the tricyclic core, particularly the functional groups at the C-18 and C-19 positions, the presence and position of double bonds, and the stereochemistry of the molecule.

Research into the ent-pimarane series, which are stereoisomers of the pimarane compounds, provides significant insights into the structural requirements for anticancer activity. A study involving ent-pimara-8(14),15-dien-19-oic acid, an isomer of the dienyl counterpart of this compound, and its semi-synthetic derivatives has demonstrated that modifications at the C-19 position significantly influence cytotoxicity. researchgate.net

For instance, the reduction of the carboxylic acid at C-19 to an alcohol (ent-pimara-8(14),15-dien-19-ol) resulted in a notable increase in cytotoxic activity against the HL-60 human leukemia cell line. researchgate.net This suggests that the presence of a primary alcohol at this position is more favorable for anticancer action than a carboxylic acid. Further esterification of this alcohol to its acetate (B1210297) or succinate (B1194679) derivative led to a decrease or loss of activity, indicating that a free hydroxyl group might be crucial. researchgate.net

The importance of the substituent at the C-19 position is further highlighted by the strong cytotoxicity of ent-pimara-8(14),15-dien-19-ol against SK-LU-1 (lung carcinoma) and SW626 (ovarian adenocarcinoma) cell lines, with IC50 values of 17.64 ± 1.07 µg/mL and 19.79 ± 1.41 µg/mL, respectively. researchgate.net

Moreover, the oxidation pattern on the pimarane skeleton plays a critical role. For example, the introduction of hydroxyl groups can modulate biological activity. The compound ent-3β,15R,16-trihydroxypimar-8(14)-ene has been found to possess inhibitory effects against the epidermal growth factor-induced invasion of MB-MDA-231 breast cancer cells, pointing to the significance of hydroxylation in conferring specific anticancer properties. nih.gov

The following interactive table summarizes the cytotoxic activity of several ent-pimarane derivatives, illustrating the impact of structural modifications on their anticancer potential.

Compound NameCancer Cell LineIC50 (µM)
ent-pimara-8(14),15-dien-19-oic acidHL-60> 82.8
methyl ent-pimara-8(14),15-dien-19-oateHL-6018.2
ent-pimara-8(14),15-dien-19-olHL-602.6
ent-pimara-8(14),15-dien-19-yl acetateHL-6054.3
ent-pimara-8(14),15-dien-19-ol succinic acidHL-6074.2
ent-8(14),15-pimaradien-3β-olHL-60> 86.8
ent-8(14),15-pimaradien-3β-yl acetateHL-60> 77.8
ent-8(14),15-pimaradien-3β-ol succinic acidHL-60> 65.6

Preclinical Pharmacological Investigations and Biological Mechanisms

Anti-inflammatory Activities and Mechanistic Insights

The anti-inflammatory potential of pimarane (B1242903) diterpenoids is well-documented, with studies pointing towards their ability to modulate key inflammatory pathways and mediators. Although direct studies on Pimar-8(14)-en-18-oic acid are not abundant, research on closely related compounds provides significant insight into its probable mechanisms of action. Terpenoids in general are known to inhibit the inflammatory cascade. scielo.brchemspider.com

Pro-inflammatory mediators are crucial in the inflammatory response. The overproduction of substances like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of chronic inflammation.

Research into a structurally similar compound, ent-pimara-8(14),15-dien-19-oic acid (pimaradienoic acid; PA) , isolated from the roots of Aralia cordata, has demonstrated significant inhibitory effects on these mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, PA was found to markedly inhibit the production of NO, PGE2, and IL-6. nih.govresearchgate.net Furthermore, various ent-pimarane diterpenoids isolated from the orchid Flickingeria fimbriata have shown the ability to inhibit LPS-induced production of both nitric oxide and TNF-α in murine macrophage cells. d-nb.info These findings suggest that pimarane-type diterpenoids, including likely this compound, possess the capability to suppress key pro-inflammatory molecules.

The anti-inflammatory effects of pimarane diterpenoids are underpinned by their interaction with critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are principal regulators of the inflammatory response, controlling the expression of genes for pro-inflammatory enzymes and cytokines.

Studies on ent-pimara-8(14),15-dien-19-oic acid have revealed that its inhibitory action on inflammatory mediators is achieved by blocking the activation of NF-κB and the phosphorylation of MAPK pathways, specifically p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This blockade prevents the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov Similarly, other pimarane derivatives have been identified as potent inhibitors of the NF-κB pathway. researchgate.netmdpi.com Additionally, synthetic studies on ent-pimaranes have shown that these compounds can inhibit the formation of pro-inflammatory leukotrienes, which are products of the 5-Lipoxygenase (5-LOX) enzyme pathway. d-nb.info

Table 1: Anti-inflammatory Activity of a Related Pimarane Diterpenoid Data based on studies of ent-pimara-8(14),15-dien-19-oic acid.

Mediator/PathwayEffectTarget Cell LineReference
Nitric Oxide (NO)InhibitionRAW 264.7 macrophages nih.gov
Prostaglandin E2 (PGE2)InhibitionRAW 264.7 macrophages nih.gov
Interleukin-6 (IL-6)InhibitionRAW 264.7 macrophages nih.gov
NF-κB ActivationInhibitionRAW 264.7 macrophages nih.gov
p38 MAPK PhosphorylationInhibitionRAW 264.7 macrophages nih.gov
ERK1/2 PhosphorylationInhibitionRAW 264.7 macrophages nih.gov
iNOS ExpressionInhibitionRAW 264.7 macrophages nih.gov
COX-2 ExpressionInhibitionRAW 264.7 macrophages nih.gov

Antimicrobial Activities

The potential of diterpenoids as antimicrobial agents has been explored in various studies. However, specific data on the antibacterial and antifungal efficacy of this compound is currently lacking in scientific literature.

While direct evidence is unavailable for this compound, the broader class of pimarane diterpenoids has been reported to possess antibacterial properties. researchgate.net For instance, several pimarane-type diterpenes have demonstrated activity against various bacterial strains. However, without specific studies, the spectrum of antibacterial activity for this compound remains unknown. A predictive model based on chemical structure gave a low probability score for the antimicrobial function of the related compound Pimara-8,15-dien-18-oic acid. epa.gov

Similar to its antibacterial profile, the antifungal efficacy of this compound has not been specifically investigated. There is evidence that related compounds may have antifungal potential. For example, the antifungal properties of Aralia continentalis extract against the rice sheath blight fungus (Rhizoctonia solani) are believed to be attributable to its content of ent-pimara-8(14),15-diene-19-oic acid. nih.gov This suggests that the pimarane skeleton could serve as a basis for antifungal activity, though further research is required to confirm this for this compound.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidant activity is a common feature among plant-derived secondary metabolites, including terpenoids. scielo.br These compounds can neutralize harmful free radicals, thus protecting cells from oxidative stress.

While this compound has been identified as a constituent of Baltic amber, and terpenoids from this source are generally considered to have antioxidant properties, specific studies detailing its radical scavenging mechanisms have not been published. scielo.br Reviews of norditerpenes and phytochemical analyses of various plants rich in diterpenoids often report general antioxidant activities for this class of compounds. mdpi.comnih.govnih.gov However, the precise capacity of this compound to scavenge different types of radicals and its mechanism of action (e.g., hydrogen atom transfer, single electron transfer) are yet to be determined.

Anticancer and Cytotoxic Activities

Pimarane-type diterpenes, including this compound and its isomers, have demonstrated a range of biological activities, such as antitumor and cytotoxic effects. researchgate.net

In Vitro Antiproliferative Effects in Cancer Cell Lines (e.g., MCF-7, NCI60 Panel)

The antiproliferative activity of pimarane-type diterpenes has been evaluated against various cancer cell lines. While specific data for this compound is limited, studies on closely related compounds provide insight into the potential of this class of molecules. For instance, its isomer, ent-pimara-8(14),15-dien-19-oic acid, was found in fractions of Aralia arenaria that exhibited moderate to potent activity against most cell lines in the NCI60 panel, with the best results observed for NCI/ADR-RES, HT29, and OVCAR-3 cell lines. researchgate.net Another isomer, ent-pimara-8(14),15-dien-18-oic acid, showed weak or no cytotoxicity against human colon carcinoma (HT-29), breast carcinoma (MCF-7), and hepatoblastoma (HepG-2) cell lines. researchgate.net

Some pimarane diterpenoids isolated from Flickingeria fimbriata have shown moderate antitumor activity against the human breast cancer cell line MCF-7. nih.gov Similarly, other diterpenoids have shown cytotoxic effects against various cancer cell lines, including HL-60, SMMC-7721, and the colorectal cancer stem cell line P6C. researchgate.net The antiproliferative effects of compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Examples of In Vitro Antiproliferative Activity of Pimarane-Related Compounds

Inhibition of Cancer Cell Invasion (e.g., EGF-induced)

The invasive potential of cancer cells is a critical factor in metastasis. Epidermal Growth Factor (EGF) is known to induce cancer cell invasion. dtic.mil Research on closely related ent-pimaranes has shown inhibitory effects against the EGF-induced invasion of MB-MDA-231 cancer cells. nih.gov For example, ent-3β,15R,16-trihydroxypimar-8(14)-ene (THP), a related pimarane, was found to possess these inhibitory effects. nih.gov The inhibition of signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR), is a key mechanism for controlling cancer cell invasion. researchgate.netacs.org

Modulation of Drug Resistance (e.g., P-glycoprotein inhibition)

Multidrug resistance is a significant challenge in cancer therapy, and P-glycoprotein (P-gp) is a well-known efflux pump that contributes to this resistance. scientificarchives.com Some pimarane diterpenes have been identified as P-glycoprotein inhibitors. plantaedb.com For instance, lonchophylloid B, a structurally similar ent-pimarane, has been shown to be a weak P-glycoprotein inhibitor capable of sensitizing multidrug-resistant cells to the anticancer drug doxorubicin. nih.gov The inhibition of P-glycoprotein can reverse chemoresistance and restore the efficacy of chemotherapeutic agents. oncotarget.com

Ferroptosis Inhibition Mechanisms

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified some ent-pimaranes as novel, non-redox active ferroptosis inhibitors. nih.gov These compounds demonstrated low micromolar inhibition of ferroptosis with notable structural specificity. nih.gov This suggests a potential therapeutic application in diseases where ferroptosis plays a pathogenic role.

Other Preclinical Biological Activities

Antimalarial Potential

Pimarane natural products have been investigated for a broad spectrum of bioactivities, including antimalarial properties. nih.gov While direct studies on this compound are not extensively documented, the general class of pimarane diterpenes has shown potential. The search for new antimalarial drugs is driven by the emergence of resistance to existing therapies. phcogj.comnih.gov Natural products are a vital source for new antimalarial compounds. phcogj.comnih.gov The antimalarial activity of compounds is typically assessed in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.comresearchgate.net

α-Glucosidase Inhibitory Effects

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on structurally related pimarane and isopimarane (B1252804) diterpenes indicates that this class of compounds holds significant promise as α-glucosidase inhibitors.

A study on the fungus Epicoccum sp. HS-1, associated with the sea cucumber Apostichopus japonicus, led to the isolation of isopimarane diterpenes that demonstrated potent α-glucosidase inhibitory activity. nih.govresearchgate.net One new isopimarane diterpene showed an IC50 value of 4.6 ± 0.1 μM, while a known compound, 11-deoxydiaporthein A, had an IC50 of 11.9 ± 0.4 μM. nih.govresearchgate.net This was noted as the first report of α-glucosidase inhibitory activity for isopimarane diterpenes. nih.govresearchgate.net

Furthermore, synthetic derivatives of quinopimaric acid, which shares the pimarane skeleton, have exhibited excellent inhibitory activities against yeast α-glucosidase, with the most active compounds having IC50 values as low as 0.15 to 0.68 μM, making them significantly more potent than the commercial drug acarbose (B1664774) (IC50 of 181.02 μM). mdpi.com These findings suggest that the pimarane scaffold is a valuable template for the development of novel α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Pimarane-type Diterpenes

Compound NameSource Organism/MethodTarget EnzymeIC50 (μM)
Isopimarane Diterpene (unnamed)Epicoccum sp. HS-1α-Glucosidase4.6 ± 0.1
11-deoxydiaporthein AEpicoccum sp. HS-1α-Glucosidase11.9 ± 0.4
Quinopimaric Acid Derivative (Compound 38)SyntheticYeast α-Glucosidase0.15 ± 0.008
Quinopimaric Acid Derivative (Compound 45)SyntheticYeast α-Glucosidase0.68 ± 0.045
Acarbose (Positive Control)CommercialYeast α-Glucosidase181.02 ± 3.1

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com

Antifouling Activity Against Marine Organisms

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a significant issue for maritime industries. Natural products from marine organisms are a promising source of environmentally friendly antifouling agents. Pimarane diterpenoids isolated from the mangrove plant Ceriops tagal have shown significant antifouling activity against the cyprid larvae of the barnacle Balanus albicostatus. mdpi.comnih.gov

While this compound itself has not been the primary focus of these studies, closely related compounds have demonstrated potent effects. For instance, methoxy-ent-8(14)-pimarenely-15-one and ent-8(14)-pimarene-15R,16-diol, isolated from Ceriops tagal, exhibited significant, non-toxic antifouling activities with EC50 values of 0.32 ± 0.01 and 0.04 ± 0.00 μg/cm², respectively. mdpi.com A dimeric diterpenoid containing a pimar-8(14)-ene moiety also displayed antifouling activity against Balanus albicostatus larvae without significant toxicity. thieme-connect.comd-nb.info The structure-activity relationship analyses of these pimarane diterpenoids suggest that the functional groups at the C-15 and C-16 positions are crucial for their antifouling properties. nih.gov

Table 2: Antifouling Activity of Pimarane-type Diterpenoids from Ceriops tagal against Balanus albicostatus

Compound NameEC50 (μg/cm²)LC50 (μg/cm²)
Methoxy-ent-8(14)-pimarenely-15-one0.32 ± 0.01> 10
Ent-8(14)-pimarene-15R,16-diol0.04 ± 0.00> 10
Tagalsin C0.65 ± 0.02> 25
Capsaicin (Positive Control)1.83 ± 0.11> 25

Data sourced from multiple studies. mdpi.comnih.govresearchgate.net

Antithrombotic Effects

The prevention of blood clot formation is critical in the management of cardiovascular diseases. Certain traditional medicines have been investigated for their antithrombotic properties. Extracts from plants of the genus Siegesbeckia, known to contain ent-pimarane and ent-kaurane diterpenoids, have demonstrated antithrombotic activities. scispace.comsci-hub.se

A Chinese patent application for an active component from Herba Siegesbeckia orientalis with antithrombotic effects lists pimarane-type diterpenes among the main active ingredients. google.com Specifically, the application mentions pimar-8(14)-ene-6β,15,16,18-tetraol as one of the diterpene constituents. google.com While these findings point to the potential of the pimarane class of compounds in the development of antithrombotic agents, direct experimental evidence for the antithrombotic activity of this compound is not yet available in the reviewed literature. Further research is needed to isolate and evaluate the specific contributions of individual pimarane diterpenes to the observed antithrombotic effects of Siegesbeckia extracts.

Modulation of Osteoclastogenesis (e.g., RANKL-induced)

Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. The modulation of osteoclast differentiation, a process known as osteoclastogenesis, is a key therapeutic target. Receptor activator of nuclear factor-κB ligand (RANKL) is a critical protein that induces osteoclast formation. scispace.com

A study investigating the chemical constituents of Siegesbeckia pubescens isolated twelve ent-pimarane diterpenoids. nih.govresearchgate.net All of these compounds were subsequently tested for their ability to inhibit RANKL-induced osteoclastogenesis in bone marrow macrophages. nih.gov Although the most potent inhibitory activities in this particular study were attributed to sesquiterpenoids also isolated from the plant, the investigation of pimarane diterpenes for this biological activity is a significant finding. nih.govresearchgate.net

Another study on diterpenoids from Flueggea acicularis found that certain norditerpenoids exhibited potent inhibition of osteoclast differentiation, with one compound showing an IC50 value of 0.7 μM. researchgate.net This research highlights the potential of diterpenoid structures in the discovery of anti-osteoporosis agents and suggests that pimarane-type diterpenes are a class of compounds worthy of further investigation for their effects on RANKL-induced osteoclastogenesis.

Table 3: Investigated Compounds for Modulation of Osteoclastogenesis

Compound ClassSource OrganismBiological TargetInvestigated Activity
ent-Pimarane DiterpenoidsSiegesbeckia pubescensRANKL-induced Bone Marrow MacrophagesInhibition of osteoclastogenesis
NorditerpenoidsFlueggea acicularisRANKL-induced Bone Marrow MonocytesInhibition of osteoclast differentiation

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules like pimar-8(14)-en-18-oic acid. nih.gov This powerful technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined.

While specific crystallographic data for this compound is not widely published, the absolute configuration of related pimarane (B1242903) diterpenoids has been successfully established using this method. For instance, the absolute configuration of a new ent-pimarane diterpenoid isolated from Chloranthus henryi was determined through single-crystal X-ray diffraction analysis. acs.org Similarly, X-ray crystallography was employed to determine the absolute configuration of an epimeric mixture of other diterpenoids. semanticscholar.org The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to build a model of the molecular structure. For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized, which requires the presence of a sufficiently heavy atom in the structure or the use of specific X-ray wavelengths. nih.gov

The determination of the absolute structure through X-ray crystallography is considered definitive, providing a solid foundation for understanding the stereochemical aspects of the molecule's biological activity and for its unambiguous identification. nih.govresearchgate.net

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are indispensable tools for the separation, purification, and quantitative analysis of this compound from various natural sources, such as plant extracts and fossil resins. ufrj.bracgpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique frequently used for the identification and quantification of volatile and semi-volatile compounds like this compound, often after derivatization to increase their volatility. scielo.brscielo.br In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. ufrj.brgetty.edu

This compound has been identified in the extracts of Cretaceous amber from Brazil using GC-MS. ufrj.br In these analyses, the compound was detected as its methyl ester derivative to improve its chromatographic properties. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. ufrj.brresearchgate.net

Table 1: GC-MS Operating Conditions for the Analysis of Pimarane Diterpenoids

ParameterValue
Column DB-5 fused silica (B1680970) column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Temperature Program 60°C to 300°C (held for 10 min) at a rate of 6°C/min
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 290°C
Mass Spectrometer Mode Full scan
Mass Range m/z 50–500
Ionization Electron Impact (70 eV)
Data sourced from a study on Brazilian amber extracts. ufrj.br

This technique has also been applied to the qualitative analysis of Baltic amber resin, where this compound was identified among other terpenoid compounds. scielo.br The identification is typically confirmed by comparing the retention time and mass spectrum of the analyte with those of a known standard or by matching the spectrum to a library database.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of non-volatile and thermally labile compounds like this compound in their native form. sci-hub.sed-nb.info HPLC offers high resolution and sensitivity, making it suitable for analyzing complex mixtures.

In the analysis of diterpenoids from Sigesbeckia glabrescens, HPLC was utilized for data recording, employing a C18 column and a photodiode array detector. sci-hub.se Preparative and semi-preparative HPLC are also crucial for the isolation of pure compounds from extracts for further spectroscopic analysis and biological testing. acgpubs.orgsci-hub.se For instance, various chromatographic techniques, including preparative HPLC, were used to isolate ent-pimarane-type diterpenoids from Siegesbeckia pubescens. acgpubs.org

Table 2: HPLC System Configuration for Diterpenoid Analysis

ComponentSpecification
Instrument Agilent 1260 with a photo-diode array detector
Column C18 (250 x 4.6 mm, 5 µm, YMC)
Semipreparative HPLC Shimadzu HPLC system (UV/vis detector SPD-20A, pump LC-20AR)
Semipreparative Column YMC Pack ODS column (250 x 10 mm, 5 µm)
Data sourced from a study on Sigesbeckia glabrescens. sci-hub.se

The choice of mobile phase, column type, and detector is critical for achieving optimal separation and detection of this compound. Reversed-phase HPLC with a C18 column is commonly employed, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used to elute the less polar diterpenoid. acgpubs.orgsci-hub.se Quantification is typically performed by creating a calibration curve from the peak areas of known concentrations of a pure standard.

Future Directions and Research Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of the pimarane (B1242903) skeleton originates from the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). While key enzymes like diterpene synthases (diTPSs) that form the pimaradiene backbone are known, the complete enzymatic cascade leading to the vast diversity of naturally occurring pimarane derivatives is far from fully understood. Abietadiene synthase (AS), for example, is known to catalyze the cyclization of GGPP to a mixture of diterpenes, including pimaradienes, via a copalyl diphosphate intermediate acs.org. However, the subsequent, often highly specific, oxidation, hydroxylation, and other functionalization steps are carried out by a host of enzymes, primarily from the cytochrome P450 monooxygenase (CYP450) superfamily, which remain largely uncharacterized.

Fungal biotransformation studies have highlighted this gap in knowledge. When endophytic fungi like Preussia minima or strains of Aspergillus niger are cultured with pimaradienoic acids, they produce novel hydroxylated and functionalized derivatives. science.govresearchgate.net This indicates that these microorganisms possess a rich and largely untapped reservoir of enzymes capable of modifying the pimarane scaffold at various positions. Future research should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genomes of plants and microorganisms known to produce pimarane derivatives to identify gene clusters encoding diTPSs, CYP450s, and other modifying enzymes.

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to determine their precise catalytic activities and substrate specificities.

Pathway Reconstruction: Reconstituting biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to enable sustainable production of specific derivatives and to verify enzyme function.

The formation of diterpenoid dimers, for instance, is thought to occur via enzymatic processes like Diels-Alder condensation or Michael additions, but the specific "Diels-Alderase" or other enzymes involved have not been directly identified, representing a significant area for discovery. thieme-connect.com

Development of Novel and Efficient Synthetic Routes for Rare Analogs

While pimar-8(14)-en-18-oic acid and its common isomers are accessible from natural sources like conifer resins, many of their more complex and biologically potent analogs are found in trace amounts, hindering extensive biological evaluation. science.govresearchgate.net The development of efficient and flexible synthetic strategies is therefore crucial.

Recent advances have demonstrated the power of divergent total synthesis. For example, a platform has been developed for the enantioselective total synthesis of eight different ent-pimarane natural products, starting from commercially available materials. acs.orgnih.gov This strategy allows for the late-stage diversification of a common intermediate, enabling access to analogs with varied oxidation patterns in different rings. nih.govd-nb.info Key features of such modern synthetic approaches include:

Enantioselective Reactions: Utilizing methods like Sharpless asymmetric dihydroxylation to establish key stereocenters early in the synthesis. acs.orgd-nb.info

Polyene Cyclizations: Employing cationic or radical-mediated cyclizations of acyclic precursors to construct the tricyclic pimarane core. nih.gov

Late-Stage Functionalization: Developing robust methods for C-H oxidation, dearomatization, and other transformations on the fully formed scaffold to introduce diverse functional groups.

Furthermore, semi-synthetic approaches, such as the chemical modification of readily available pimarane diterpenoids or the use of biotransformation, provide a bridge between natural product isolation and total synthesis, enabling the creation of novel derivatives for screening. researchgate.netresearchgate.net

In-depth Mechanistic Studies of Under-explored Biological Activities

Pimarane diterpenes exhibit a wide spectrum of biological activities, but for many, the precise molecular mechanism remains to be elucidated. researchgate.netresearchgate.net While the anti-inflammatory properties of the related ent-pimara-8(14),15-dien-19-oic acid have been linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), deeper mechanistic insights are needed across their activity profile. nih.govresearchgate.net

A particularly promising and under-explored area is the recently discovered ability of certain ent-pimarane derivatives to act as non-redox active inhibitors of ferroptosis, a specific form of iron-dependent regulated cell death. nih.govd-nb.info This finding opens up new therapeutic possibilities, as ferroptosis is implicated in various diseases, including cancer and neurodegeneration.

Future research should prioritize in-depth mechanistic studies, as detailed in the table below.

Biological ActivityKnown Mechanism/TargetFuture Research Focus
Anti-inflammatory Inhibition of iNOS and COX-2 expression; Blockade of NF-κB and MAPK (p38, ERK1/2) signaling pathways. nih.govresearchgate.netIdentifying upstream targets; exploring effects on other inflammatory pathways (e.g., inflammasomes); defining structure-activity relationships for pathway-specific inhibition.
Ferroptosis Inhibition Non-redox active inhibition; protects against lipid peroxidation. nih.govd-nb.infoIdentifying the direct molecular target(s) within the ferroptosis pathway (e.g., GPX4, FSP1, ACSL4); understanding the structural requirements for non-redox activity.
Antifouling Inhibition of barnacle larval settlement. researchgate.netElucidating the molecular targets in barnacle larvae; investigating the mechanism of action to design environmentally benign antifouling agents.
Cytotoxicity Induces apoptosis in some cancer cell lines. nih.govnih.govDifferentiating between general cytotoxicity and cancer-specific mechanisms; exploring synergy with existing chemotherapeutics.
Spasmolytic Inhibition of vascular smooth muscle contraction. researchgate.netIdentifying the ion channels or signaling pathways involved in the vasorelaxant effect.

Identification of Novel Molecular Targets for Therapeutic Intervention

A crucial step in translating the biological activity of this compound and its analogs into therapeutic applications is the identification of their specific molecular targets. Target identification validates the mechanism of action and enables rational drug design.

For the anti-inflammatory effects of the closely related ent-pimara-8(14),15-dien-19-oic acid, the transcription factor NF-κB and the protein kinases p38 MAPK and ERK1/2 have been identified as key components of the signaling pathways it inhibits. nih.gov The compound was shown to suppress the degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus. nih.gov

The discovery of ferroptosis inhibition points to a completely different set of potential targets within this cell death pathway. nih.govd-nb.info While the precise target is not yet known, candidates include key regulators of ferroptosis such as glutathione (B108866) peroxidase 4 (GPX4) or enzymes involved in lipid metabolism. The "non-redox" nature of the inhibition suggests a mechanism distinct from that of canonical ferroptosis inhibitors. d-nb.info

Other potential targets for pimarane derivatives have been suggested, including the tachykinin NK-1 receptor , which is a target for analgesic and anti-inflammatory agents. researchgate.net Additionally, enzymes within the biosynthetic pathway of diterpenoids themselves, such as abietadiene synthase , can be targets for inhibitors designed to modulate resin acid production. acs.org

Future efforts in this area will likely involve a combination of affinity chromatography, proteomics-based approaches, and computational docking studies to pull down binding partners and validate interactions.

Rational Design and Synthesis of this compound Derivatives with Enhanced Bioactivity

Building on a solid understanding of biosynthetic pathways, synthetic routes, and molecular mechanisms, the final frontier is the rational design of new derivatives with improved potency, selectivity, and drug-like properties. This involves a synergistic cycle of design, synthesis, and biological testing.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, research on antifouling pimarane diterpenoids synthesized from ent-8(14)-pimarene-15R,16-diol revealed that introducing an epoxy moiety can enhance stability without sacrificing activity. researchgate.net Similarly, biotransformation of ent-pimaradienoic acid produced several hydroxylated derivatives, but only the methylated version, methyl 7α-hydroxy ent-pimara-8(14),15-dien-19-oate, showed significant spasmolytic activity, highlighting the importance of the carboxyl group modification for this specific effect. researchgate.net

Future rational design will be enhanced by:

Computational Modeling: Using techniques like quantitative structure-activity relationship (QSAR) and molecular docking to predict how structural modifications will affect binding to specific targets, such as the NF-κB pathway components or ferroptosis regulators. mdpi.com

Scaffold Hopping and Simplification: Designing and synthesizing simplified analogs that retain the key pharmacophoric features of the pimarane skeleton but are easier to synthesize.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or bioavailability.

The development of synthetic platforms that allow for the divergent creation of a library of analogs is a powerful tool for systematically exploring the chemical space around the pimarane scaffold and optimizing for a desired biological outcome. nih.govd-nb.info

Q & A

Q. How can researchers ensure transparency when reporting contradictory bioactivity results?

  • Methodological Answer : Disclose all raw data (e.g., Excel files with triplicate measurements) in repositories like Zenodo. Discuss potential confounders (e.g., endotoxin contamination in cell assays) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.